3-Chlorophenyl (benzoylamino)acetate

Description

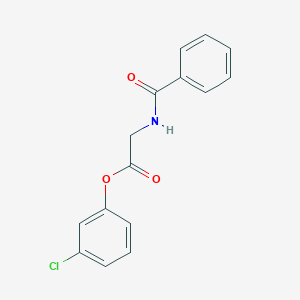

3-Chlorophenyl (benzoylamino)acetate is a synthetic organic compound featuring a 3-chlorophenyl group esterified to a benzoylamino-acetate backbone. The 3-chlorophenyl group is known to influence electronic, steric, and bioactivity profiles due to its electron-withdrawing nature and metabolic stability .

Properties

Molecular Formula |

C15H12ClNO3 |

|---|---|

Molecular Weight |

289.71g/mol |

IUPAC Name |

(3-chlorophenyl) 2-benzamidoacetate |

InChI |

InChI=1S/C15H12ClNO3/c16-12-7-4-8-13(9-12)20-14(18)10-17-15(19)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19) |

InChI Key |

DUZZSWYNRSSSSL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC(=CC=C2)Cl |

solubility |

43.5 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparison with Analogues

The 3-chlorophenyl group is a common structural motif in bioactive and high-energy compounds. Key analogues include:

N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

This compound shares the 3-chlorophenyl-acetamide core but incorporates a benzothiazole ring for enhanced binding affinity. Synthesized via microwave-assisted coupling, it demonstrates the utility of halogenated aryl groups in medicinal chemistry .

β3-Adrenergic Agonists (e.g., CL316,243, SR58611A)

These pharmaceuticals feature 3-chlorophenyl groups linked to hydroxyethylamino and carboxylate chains. For example, CL316,243 (disodium (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate) showed potent anti-ulcer activity (ED₅₀ = 0.04 mg/kg) in rats, outperforming non-chlorinated analogues .

1-(3-Chlorophenyl)-1H-tetrazole

A nitrogen-rich energetic material, this compound highlights the role of the 3-chlorophenyl group in stabilizing intermolecular interactions (e.g., Cl⋯H, 12.7%) and enabling high detonation velocity (4,409 m/s) .

Pharmacological and Chemical Properties

The 3-chlorophenyl group enhances metabolic stability and receptor binding:

- Bioactivity : β3-adrenergic agonists with 3-chlorophenyl substituents exhibit superior potency in enhancing gastric mucosal blood flow (e.g., BRL35135 ED₅₀ = 0.03 mg/kg vs. salbutamol ED₅₀ = 6 mg/kg) .

- Thermal Stability : 1-(3-Chlorophenyl)-1H-tetrazole undergoes exothermic decomposition at 216°C, with activation energy (Eₐ) of 148 kJ/mol, indicating stability under moderate conditions .

- Solubility : 3-Chlorophenyl-containing acetamides (e.g., ) are typically lipophilic, favoring blood-brain barrier penetration.

Research Findings and Contradictions

- Bioactivity vs. Toxicity : While 3-chlorophenyl-β3 agonists show therapeutic promise, chlorinated aromatic amines (e.g., 3-chloroaniline, CAS 108-42-9) are associated with toxicity, necessitating careful structural optimization .

- Thermal Decomposition : The exothermic decomposition of 1-(3-chlorophenyl)-1H-tetrazole contrasts with the stability of pharmaceutical analogues, highlighting context-dependent reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.